2-Octadecanol

Übersicht

Beschreibung

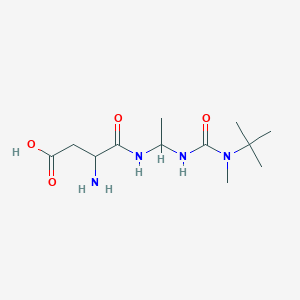

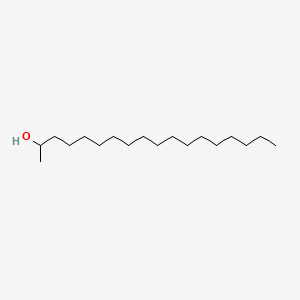

2-Octadecanol, also known as stearyl alcohol, is a saturated fatty alcohol . It can be used to improve the solution processability of conjugated polymers used in organic electronic applications . It also induces hydrophobicity to the amphiphiles used in drug and gene delivery .

Synthesis Analysis

2-Octadecanol can be synthesized from stearic acid or some fats by the process of catalytic hydrogenation .Molecular Structure Analysis

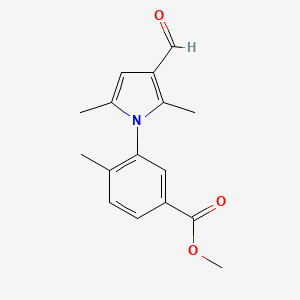

The molecular formula of 2-Octadecanol is C18H38O . Its average mass is 270.494 Da and its monoisotopic mass is 270.292267 Da . The structure of 2-Octadecanol is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

2-Octadecanol has a density of 0.8±0.1 g/cm^3, a boiling point of 319.3±5.0 °C at 760 mmHg, and a flash point of 114.2±5.7 °C . It also has a molar refractivity of 86.9±0.3 cm^3, a polar surface area of 20 Å^2, and a molar volume of 323.5±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen

Application in Thermal Energy Storage

Specific Scientific Field

This application falls under the field of Energy Storage and Management .

Comprehensive Summary of the Application

2-Octadecanol is identified as a promising organic phase change material (PCM) for thermal energy storage due to its suitable temperature range, non-toxicity, and availability from both natural and synthetic sources .

Methods of Application or Experimental Procedures

In this work, 2-Octadecanol was grafted on the functionalized Multi-Walled Carbon Nanotubes (MWCNT) and used as a conductive filler to enhance the overall thermal properties of 2-Octadecanol in a composite PCM structure .

Results or Outcomes

The 2-Octadecanol/MWCNT sample showed better dispersion within the composites and the presence of additional 2-Octadecanol boosted the overall heat storage enthalpy compared to that of the plain composite sample with 2-Octadecanol/MWCNT . The heat storage enthalpy of the composite PCM reached very close to the heat storage enthalpy value of pure 2-Octadecanol .

Dual-Encapsulation in Thermal/Electric Conductor for Enhanced Thermoconductivity and Efficient Energy Storage

Specific Scientific Field

This application is related to the field of Materials Chemistry .

Comprehensive Summary of the Application

2-Octadecanol is used in a phase change composite composed of a high thermal/electrical conductive macroporous graphite foam and a thin waterborne polyurethane (WPU) film .

Methods of Application or Experimental Procedures

A facile dual-encapsulation method was developed to solve the potential leakage and low thermal conductivity problems in the phase change composite .

Results or Outcomes

After dual-encapsulation, the thermal conductivity of the composite was 20 times higher than that of pure PCM 2-Octadecanol . The composite exhibited a reduced supercooling degree and rapid thermal energy charging behaviors, as well as electro-to-heat conversion ability .

Application in Organic Electronics

Specific Scientific Field

This application falls under the field of Organic Electronics .

Comprehensive Summary of the Application

2-Octadecanol can be used to improve solution processability of conjugated polymers used in organic electronic applications .

Methods of Application or Experimental Procedures

The compound is typically mixed with the conjugated polymer solution to improve its processability and performance in organic electronic devices .

Results or Outcomes

The addition of 2-Octadecanol was found to enhance the performance of the organic electronic devices, although the specific improvements depend on the type of device and the conjugated polymer used .

Application in Drug and Gene Delivery

Specific Scientific Field

This application is related to the field of Pharmaceutical Sciences .

Comprehensive Summary of the Application

2-Octadecanol induces hydrophobicity to the amphiphiles used in drug and gene delivery .

Methods of Application or Experimental Procedures

2-Octadecanol is incorporated into the amphiphile structure, which is then used to encapsulate the drug or gene for delivery .

Results or Outcomes

The addition of 2-Octadecanol was found to enhance the stability and delivery efficiency of the amphiphiles, making them more suitable for drug and gene delivery applications .

Eigenschaften

IUPAC Name |

octadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h18-19H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGBCSQEKCRCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974728 | |

| Record name | Octadecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Octadecanol | |

CAS RN |

593-32-8 | |

| Record name | 2-Octadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7E2JAZ5CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

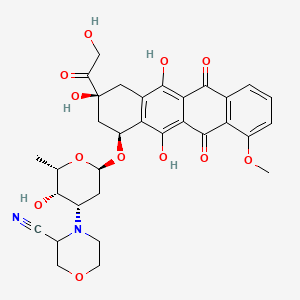

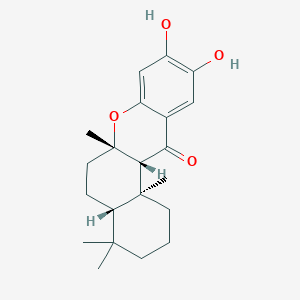

![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1208097.png)

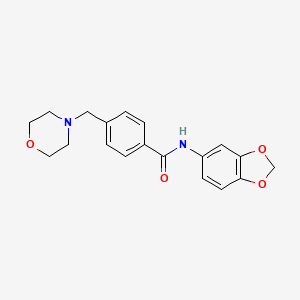

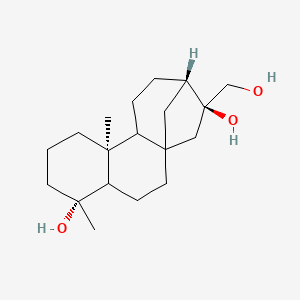

![2-[8-[4-Acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1208103.png)